molecular formula C20H29N7O3S B2645115 N-(4-(N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 2034471-78-6

N-(4-(N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No. B2645115
CAS RN: 2034471-78-6
M. Wt: 447.56
InChI Key: YEMNNRUZLMPJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)sulfamoyl)-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H29N7O3S and its molecular weight is 447.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial, Antifungal, and Anthelmintic Applications

A study by Khan et al. (2019) synthesized and characterized a series of sulfonamides and alkylated piperazine derivatives for potential antibacterial, antifungal, and anthelmintic applications. Molecular docking revealed that active compounds exhibited similar binding poses as standards, indicating a good correlation with the observed in vitro data for active compounds. Additionally, latent fingerprint analysis showed that one compound exhibited good stickiness and finger rhythm without dense dust, suggesting its application in detecting fingerprints on various surfaces (Khan et al., 2019).

Antiallergy Activity

Another research led by Walsh et al. (1990) focused on synthesizing a series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides and evaluating them for antiallergy activity. Some derivatives exhibited activity in the passive foot anaphylaxis (PFA) assay, an IgE-mediated model useful for detecting compounds with antiallergic activity (Walsh et al., 1990).

Antimicrobial Agents

Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives with antimicrobial activity against several bacteria and fungi. These compounds were evaluated for their effectiveness against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans, showcasing the potential of such derivatives in developing new antimicrobial agents (Patel et al., 2012).

Enzyme Inhibition

Research by Lolak et al. (2020) investigated a series of benzenesulfonamides incorporating 1,3,5-triazine moieties for their antioxidant properties and inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases such as Alzheimer's and Parkinson's. The study showed that these compounds had moderate DPPH radical scavenging and metal chelating activity, with certain compounds displaying significant inhibition against AChE and BChE (Lolak et al., 2020).

properties

IUPAC Name

N-[4-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methylsulfamoyl]-3-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N7O3S/c1-14-12-16(22-15(2)28)8-9-17(14)31(29,30)21-13-18-23-19(26(3)4)25-20(24-18)27-10-6-5-7-11-27/h8-9,12,21H,5-7,10-11,13H2,1-4H3,(H,22,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMNNRUZLMPJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N7O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.